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Application Notes and Protocols: Inobrodib in Acute Myeloid Leukemia (AML) Research

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Compound of Interest		
Compound Name:	Inobrodib	
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Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advancements in treatment, there remains a critical need for novel therapeutic strategies, particularly for patients with relapsed or refractory disease. **Inobrodib** (formerly CCS1477) is a first-in-class, orally bioavailable small molecule inhibitor targeting the bromodomains of the paralogous transcriptional co-activators p300 (EP300) and CREB-binding protein (CBP).[1][2] By selectively inhibiting these key epigenetic regulators, **Inobrodib** disrupts oncogenic gene expression programs that are crucial for the proliferation and survival of AML cells.[1][3][4] These application notes provide a comprehensive overview of the preclinical and clinical research of **Inobrodib** in AML, including its mechanism of action, and detailed protocols for its application in laboratory settings.

Mechanism of Action

Inobrodib exerts its anti-leukemic effects by competitively binding to the bromodomains of p300 and CBP, which are histone acetyltransferases (HATs) that play a pivotal role in regulating gene expression.[2][4] The bromodomain is a protein domain that recognizes and binds to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic loci, including super-enhancers that drive the expression of key oncogenes.[4]

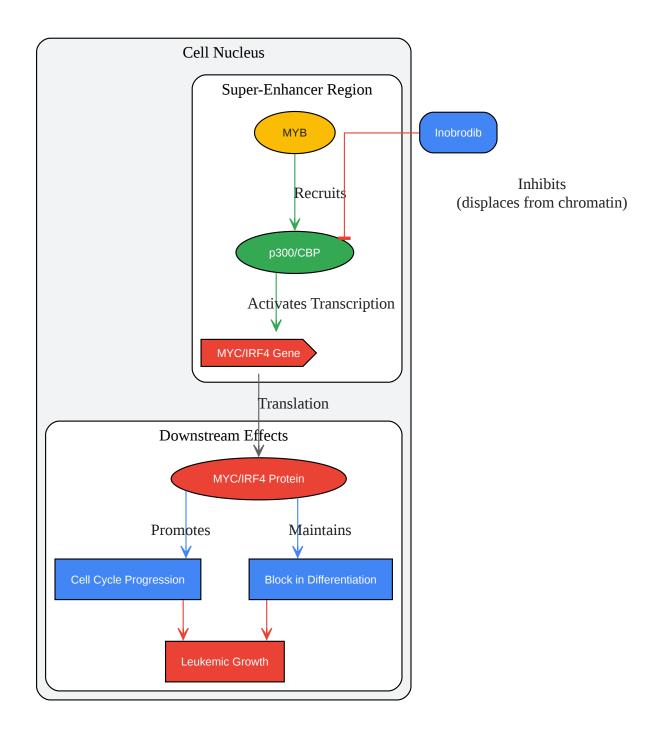


Methodological & Application

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In AML, p300/CBP are recruited by master transcription factors, such as MYB, to superenhancers that control the expression of critical downstream targets, including the proto-oncogenes MYC and IRF4.[1][3][5] **Inobrodib** treatment leads to the displacement of p300/CBP from these super-enhancer regions.[1][3][4] This eviction of p300/CBP results in a significant downregulation of the transcriptional network controlled by MYB, leading to reduced expression of MYC and IRF4.[1][5] The suppression of these key oncogenic drivers induces cell cycle arrest and promotes differentiation of AML cells.[1][3]





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Caption: Inobrodib's mechanism of action in AML.



Preclinical Data Summary In Vitro Efficacy

Inobrodib has demonstrated potent anti-proliferative activity across a range of hematological cancer cell lines, including various AML subtypes.[6] The tables below summarize the available quantitative data on **Inobrodib**'s in vitro activity.

Table 1: Inobrodib Binding Affinity and In-Cell Target Engagement

Target	Binding Affinity (Kd, nM)	In-Cell BRET IC50 (nM)	Selectivity vs. BRD4
p300	1.3	19	~170-fold
СВР	1.7	N/A	~130-fold

Data sourced from MedChemExpress.[7]

Table 2: Inobrodib Growth Inhibition (GI50) in AML Cell Lines (5-day exposure)

Cell Line	GI50 (nM)
MOLM-16	<100
MV-4-11	<100

Note: Specific GI50 values for a broader range of AML cell lines are not publicly available but are reported to be in the sub-micromolar range.[6]

In Vivo Efficacy

Preclinical studies using xenograft models of human AML have shown that oral administration of **Inobrodib** leads to significant, dose-dependent tumor growth inhibition.[8]

Table 3: Inobrodib Efficacy in AML Xenograft Models



Model	Treatment	Key Findings
MOLM-16 Xenograft	Inobrodib (5, 10, 20 mg/kg, daily oral)	Significant dose-dependent reduction in tumor growth, with regression at 20 mg/kg.[8]
MLL-AF9 Murine Model	Inobrodib (30 mg/kg, daily oral for 42 days)	Highly significant prolongation of survival compared to control.[8]
MV-4-11 Xenograft	Inobrodib (10 mg/kg) + Venetoclax (100 mg/kg)	Significant combination benefit compared to either agent alone.[8]

Clinical Landscape

Inobrodib is being evaluated in a Phase I/II clinical trial (NCT04068597) for patients with advanced hematological malignancies, including AML.[5][9] The trial is assessing the safety and efficacy of **Inobrodib** as a monotherapy and in combination with standard-of-care agents. [9] For AML, a key focus is the combination of **Inobrodib** with azacitidine and venetoclax.[10] Early clinical data have indicated that **Inobrodib** is well-tolerated and shows promising anti-leukemic activity, including differentiation responses in some AML patients.[1][3]

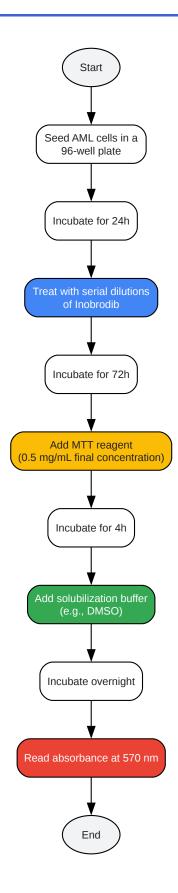
Detailed Experimental Protocols

The following protocols are provided as a guide for researchers investigating the effects of **Inobrodib** in AML cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of **Inobrodib** on the viability of AML cells.





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Caption: Workflow for the MTT cell viability assay.



Materials:

- AML cell line of interest (e.g., MOLM-16, MV-4-11)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- 96-well flat-bottom plates
- Inobrodib (stock solution in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
- Microplate reader

Procedure:

- Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
- Prepare serial dilutions of Inobrodib in complete culture medium. The final DMSO concentration should be less than 0.1%. Include a vehicle control (medium with DMSO).
- Add 100 μL of the diluted **Inobrodib** solutions to the respective wells.
- Incubate the plate for 72 hours.
- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Add 100 μL of solubilization buffer to each well to dissolve the formazan crystals.
- Incubate the plate overnight at 37°C.
- Measure the absorbance at 570 nm using a microplate reader.



Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value.

Western Blotting for MYC and IRF4 Expression

This protocol is for assessing the effect of **Inobrodib** on the protein levels of its key downstream targets.

Materials:

- AML cells treated with Inobrodib or vehicle control
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies (anti-MYC, anti-IRF4, anti-β-actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Lyse the treated AML cells with RIPA buffer.
- Determine the protein concentration using a BCA assay.
- Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.



- Incubate the membrane with primary antibodies against MYC, IRF4, and β-actin (loading control) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for investigating the effect of **Inobrodib** on the occupancy of p300/CBP at specific genomic regions.

Materials:

- AML cells treated with Inobrodib or vehicle control
- Formaldehyde for cross-linking
- · Glycine to quench cross-linking
- Lysis buffer
- Sonication equipment
- Antibodies for ChIP (anti-p300, anti-CBP, IgG control)
- Protein A/G magnetic beads
- Wash buffers
- · Elution buffer
- RNase A and Proteinase K
- DNA purification kit
- qPCR primers for target genomic regions (e.g., MYC enhancer)



Procedure:

- Cross-link proteins to DNA in treated AML cells using formaldehyde.
- · Quench the reaction with glycine.
- Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
- Pre-clear the chromatin with protein A/G beads.
- Incubate the chromatin with anti-p300, anti-CBP, or IgG control antibodies overnight at 4°C.
- Capture the antibody-protein-DNA complexes with protein A/G beads.
- Wash the beads to remove non-specific binding.
- Elute the complexes from the beads and reverse the cross-links.
- Treat with RNase A and Proteinase K to remove RNA and protein.
- Purify the DNA using a DNA purification kit.
- Quantify the enrichment of specific DNA sequences using qPCR with primers targeting known p300/CBP binding sites.

Disclaimer

These application notes and protocols are intended for research use only. The information provided is based on publicly available data and should be adapted and optimized for specific experimental conditions.

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